

# Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Viloxazine |           |
| Cat. No.:            | B1201356   | Get Quote |

For researchers, scientists, and drug development professionals, a comprehensive analysis of clinical trial data reveals that **viloxazine** extended-release (ER) provides a statistically significant advantage over placebo in improving executive function in both pediatric and adult populations with Attention-Deficit/Hyperactivity Disorder (ADHD). While the effect sizes are generally in the small to moderate range, the consistency of these findings across multiple studies suggests a clinically meaningful impact for a subset of patients.

**Viloxazine**, a selective norepinephrine reuptake inhibitor (SNRI) with serotonergic modulating properties, has been shown to target key neurotransmitter systems implicated in the regulation of attention, impulse control, and other executive functions.[1][2] Clinical trial data from posthoc analyses of Phase III, randomized, double-blind, placebo-controlled studies provide quantitative evidence of its efficacy.

# Quantitative Comparison of Viloxazine ER vs. Placebo on Executive Function

The following tables summarize the key quantitative outcomes from clinical trials assessing the impact of **viloxazine** on executive function deficits (EFDs) as measured by validated rating scales.

#### Pediatric and Adolescent Population (6-17 years)



A post-hoc analysis of four randomized clinical trials involving 1,154 subjects demonstrated that **viloxazine** ER was associated with statistically significant improvements in executive function as measured by the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[3][4]

| Outcome<br>Measure                                                         | Viloxazine<br>ER | Placebo | p-value    | Effect Size<br>(Cohen's d) | Number<br>Needed to<br>Treat (NNT) |
|----------------------------------------------------------------------------|------------------|---------|------------|----------------------------|------------------------------------|
| Change from Baseline in C3PS-EF T- score                                   | -2.7 (± 0.732)   | 0.0002  | 0.11 (SMD) |                            |                                    |
| EFD or ADHD Symptom Responders                                             | 52.5%            | 35.4%   | < 0.0001   | 0.31                       | 5.8                                |
| EFD Responders (C3PS-EF T- score > 70 at baseline to < 65 at end of study) | ~40%             | 8.9     |            |                            |                                    |

Note: EFD or ADHD symptom responders were defined as subjects with a C3PS-EF T-score > 70 at baseline and < 65 at end of study, or  $a \ge 50\%$  reduction in the ADHD-RS-5 Total score at Week 6.[4]

#### **Adult Population (18-65 years)**

In a Phase III, randomized, double-blind, placebo-controlled trial with 374 adult participants, **viloxazine** ER demonstrated significant improvements in executive function as assessed by the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[5][6]



| Outcome Measure<br>(Change from<br>Baseline; LS Mean<br>± SE) | Viloxazine ER                    | Placebo                       | p-value |
|---------------------------------------------------------------|----------------------------------|-------------------------------|---------|
| BRIEF-A Global Executive Composite (GEC) T-score              | -9.3 (± 0.87)                    | -6.8 (± 0.85)                 | 0.0468  |
| BRIEF-A<br>Metacognition Index<br>(MI) T-score                | -9.8 (± 0.92)                    | -6.5 (± 0.91)                 | 0.0100  |
| BRIEF-A Behavioral<br>Regulation Index<br>(BRI) T-score       | Not Statistically<br>Significant | Not Statistically Significant |         |

## **Experimental Protocols**

The data presented above were derived from rigorously designed clinical trials. The general methodologies are outlined below.

### **Pediatric and Adolescent Studies (Post-Hoc Analysis)**

- Study Design: Data were pooled from four Phase III, randomized, double-blind, placebocontrolled trials.[4]
- Participants: 1,154 children and adolescents aged 6-17 years with a diagnosis of ADHD.[3]
   [4]
- Intervention: Viloxazine ER administered at doses ranging from 100-600 mg/day over a period of 6-8 weeks.[4]
- Primary Efficacy Measure for Executive Function: Change from baseline in the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[4]
- · Responder Analyses:



- EFD Responders: Subjects with a C3PS-EF T-score > 70 at baseline and < 65 at the end of the study.[4]
- ADHD Symptom Responders: Subjects with a ≥ 50% reduction in the change from baseline of the ADHD Rating Scale 5th Edition (ADHD-RS-5) Total score at Week 6.[4]

#### **Adult Study**

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, two-arm trial.
- Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.[6]
- Intervention: Flexible dosing of viloxazine ER from 200-600 mg/day over a 6-week period.[6]
- Primary Efficacy Measure for Executive Function: Change from baseline at the end of the study in the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A) Global Executive Composite (GEC) score.[6]
- Secondary Efficacy Measures for Executive Function: Changes in the BRIEF-A Metacognition Index (MI) and Behavioral Regulation Index (BRI) scores.

#### **Visualizing the Mechanisms and Methods**

To further elucidate the underpinnings of **viloxazine**'s effects and the structure of the clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Proposed Signaling Pathway of Viloxazine





Click to download full resolution via product page

Typical Experimental Workflow for Viloxazine Clinical Trials

In conclusion, **viloxazine** ER has demonstrated a consistent, albeit modest, therapeutic effect on executive function in individuals with ADHD when compared to placebo. The available data



from robust clinical trials support its role as a viable non-stimulant treatment option, particularly for patients who may not be suitable candidates for or have not responded to stimulant medications. Further research may be warranted to identify specific patient populations who are most likely to experience significant improvements in executive functioning with **viloxazine** treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Viloxazine for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Executive Function Outcome of Treatment with Viloxazine Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: A Post-Hoc Analysis of Four Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Executive Function Outcome of Treatment with Viloxazine Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: A Post-Hoc Analysis of Four Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#viloxazine-s-impact-on-executive-function-compared-to-placebo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com